

Synthesis and characterization of 3-Fluoro-5-nitropyridin-2-OL

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-5-nitropyridin-2-OL

Cat. No.: B1531953

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **3-Fluoro-5-nitropyridin-2-ol**

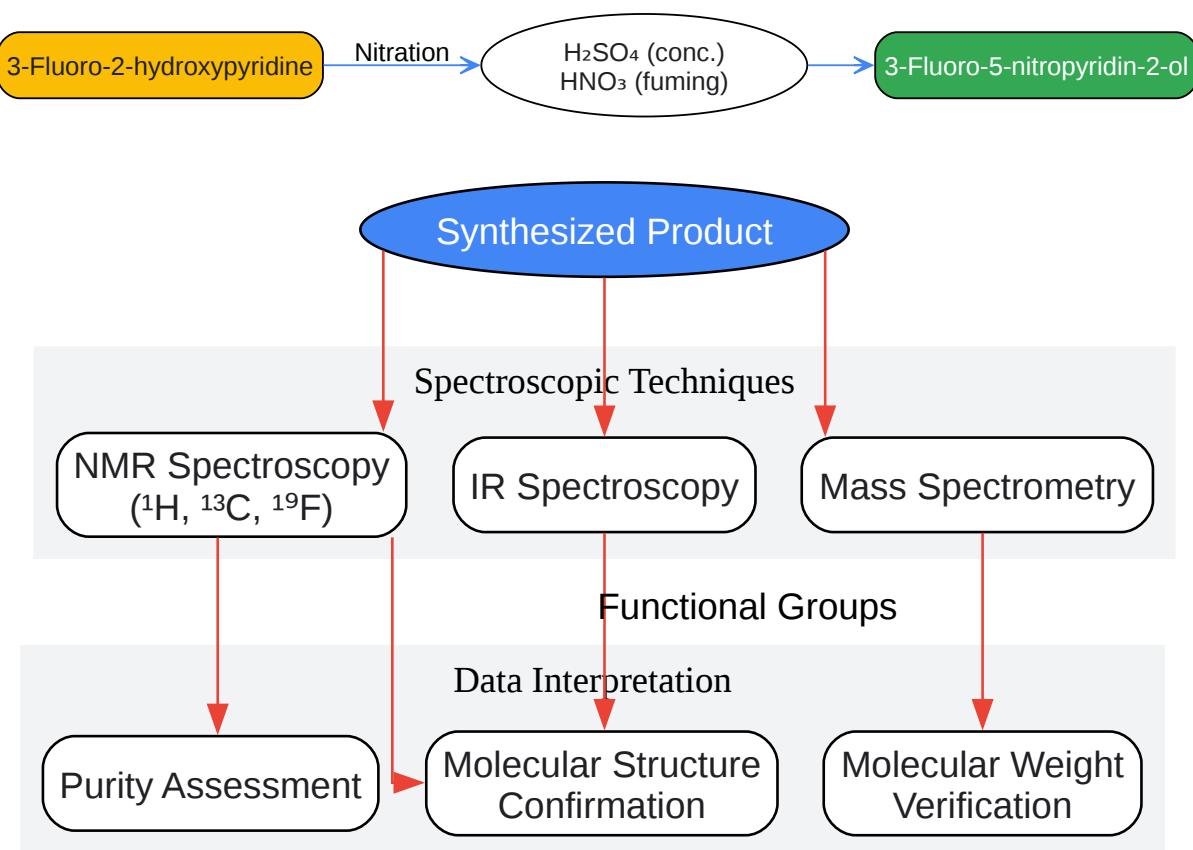
Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Fluoro-5-nitropyridin-2-ol** (CAS No: 1033202-14-0), a key heterocyclic building block in contemporary drug discovery and materials science.^{[1][2]} This document details a robust synthetic protocol, elucidates the rationale behind key experimental parameters, and outlines a suite of analytical techniques for structural verification and purity assessment. The content is tailored for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded understanding of this important intermediate.

Introduction: The Strategic Importance of 3-Fluoro-5-nitropyridin-2-ol

3-Fluoro-5-nitropyridin-2-ol is a substituted pyridine derivative featuring a hydroxyl, a nitro, and a fluorine group. This unique combination of functional groups makes it a highly versatile intermediate for introducing the fluoronitropyridinyl moiety into more complex molecular architectures. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the reactivity of the pyridine ring, making it a valuable precursor for various nucleophilic substitution reactions.^[3] Its structural motifs are

found in molecules with potential applications in pharmaceuticals, agrochemicals, and as fluorescent probes.[3][4]


The strategic placement of these functional groups allows for selective chemical modifications, rendering it an important component in the synthesis of protein degrader building blocks and other biologically active compounds.[1] This guide will provide the necessary foundational knowledge for its effective synthesis and rigorous characterization.

Synthesis of 3-Fluoro-5-nitropyridin-2-ol: A Mechanistic Approach

The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. For **3-Fluoro-5-nitropyridin-2-ol**, a common and effective strategy involves the electrophilic nitration of a corresponding fluorinated pyridinol precursor.

Synthetic Pathway Overview

The most direct route involves the nitration of 3-fluoro-2-hydroxypyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO_2^+) attacks the electron-rich pyridine ring. The hydroxyl group is an activating, ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The regioselectivity is controlled by the interplay of these electronic effects, leading to the desired 5-nitro isomer. A similar strategy is documented for the synthesis of the isomeric 5-Fluoro-2-Hydroxy-3-Nitropyridine from 2-hydroxy-5-fluoropyridine.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 3-Fluoro-5-nitropyridin-2-ol | 1033202-14-0 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. 3-Fluoro-5-nitropyridin-2-amine [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]

- To cite this document: BenchChem. [Synthesis and characterization of 3-Fluoro-5-nitropyridin-2-OL]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1531953#synthesis-and-characterization-of-3-fluoro-5-nitropyridin-2-ol\]](https://www.benchchem.com/product/b1531953#synthesis-and-characterization-of-3-fluoro-5-nitropyridin-2-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com